Benzophenone-2

UV absorption Sunscreen formulation Spectrophotometry

Lower-melting benzophenone analogs (BP-1, BP-3) volatilize or degrade during high-temperature polymer processing (>150°C), causing UV protection failure. Benzophenone-2 (2,2′,4,4′-tetrahydroxybenzophenone, mp 198-200°C) is the thermally robust solution for engineering thermoplastics and industrial coatings. • Broad-spectrum UVA-I/UVB absorption (260-400 nm, λmax ~345 nm) extends ~50 nm deeper into UVA-I than BP-3, enabling single-filter UVA coverage. • Maintains photochemical stability without co-stabilizers; unlike avobenzone, no significant photodegradation after prolonged UV exposure. • Compatible with polyester, alkyd, phenolic, and polyurethane resin systems; supplied at ≥98% purity with full analytical documentation.

Molecular Formula C13H10O5
Molecular Weight 246.21 g/mol
CAS No. 131-55-5
Cat. No. B1218759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzophenone-2
CAS131-55-5
Synonyms2,2',4,4'-hydroxybenophenone
2,2',4,4'-tetrahydroxybenzophenone
benzophenone-2
Molecular FormulaC13H10O5
Molecular Weight246.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)C(=O)C2=C(C=C(C=C2)O)O
InChIInChI=1S/C13H10O5/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6,14-17H
InChIKeyWXNRYSGJLQFHBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 8,821 mg/L at 24.99 °C
In water, <1 g/100 mL at 30 °C
Very soluble in acetone, diethyl ether, ethanol
Ethyl acetate 10, methanol 50, methyl ethyl ketone 22, toluene < 1 (all g/100 ml at 25 °C)

Structure & Identifiers


Interactive Chemical Structure Model





Benzophenone-2 Technical Baseline


Benzophenone-2 (2,2′,4,4′‑tetrahydroxybenzophenone, CAS 131‑55‑5) is a symmetrical tetra‑hydroxylated benzophenone that functions as a broad‑spectrum ultraviolet absorber (UVA–UVB) and photochemical stabilizer . With a molecular weight of 246.22 g·mol⁻¹ and a melting point of 198–200 °C, BP‑2 is thermally robust and compatible with polyester, alkyd, phenolic, and polyurethane resin systems [1]. It is employed in cosmetics, engineering plastics, industrial coatings, and textile finishing, where long‑wavelength UVA absorption and thermal/photochemical persistence are critical selection criteria.

Benzophenone-2 Substitution Risks


Although benzophenone‑class UV absorbers share a benzophenone core, their hydroxylation pattern, molecular symmetry, and resulting physicochemical profiles differ sharply. Monohydroxylated or methoxylated analogs such as BP‑1 (UV‑0) and BP‑3 (oxybenzone) exhibit lower photothermal persistence, narrower UV‑A coverage, and different solubility and migration behavior . Avobenzone, a non‑benzophenone UVA filter, undergoes rapid photodegradation unless co‑formulated with stabilizers [1]. Consequently, formulators and engineers who treat these compounds as drop‑in replacements risk under‑performance in high‑temperature processing, long‑term outdoor exposure, or specific regulatory contexts.

Benzophenone-2 Comparative Evidence


UVA Absorption Range vs. BP-3

BP‑2 displays a primary absorption band that spans 320–400 nm with a maximum near 345 nm, effectively covering the UVA‑I region that is critical for photoprotection and polymer stabilization [1]. In contrast, BP‑3 (oxybenzone) absorbs principally in the UVB/short‑UVA range (270–350 nm) with λmax at 288 and 325 nm, and its UVA coverage drops sharply above 350 nm [2]. This 50 nm extension into the long‑UVA region means BP‑2 provides broader single‑molecule protection without requiring a second UVA filter.

UV absorption Sunscreen formulation Spectrophotometry

Thermal-Photochemical Stability vs. BP-1 and BP-3

Multiple independent technical datasheets and a peer‑reviewed physicochemical review consistently state that the thermal‑photochemical stability of BP‑2 is superior to that of the monohydroxylated analog BP‑1 (2,4‑dihydroxybenzophenone, UV‑0), a distinction attributed to the symmetrical tetra‑hydroxylated structure . Separately, Ataman Kimya’s technical documentation explicitly notes that BP‑2’s light‑ and heat‑chemical stability is better than that of BP‑3 (UV‑9) [1]. The melting‑point differential—BP‑2 at 198–200 °C vs. BP‑1 at 125–130 °C and BP‑3 at 62–66 °C—provides a quantitative proxy for thermal robustness during high‑temperature polymer processing.

Thermal stability Photostability Polymer additives

Photoallergic Sensitization vs. BP-3

In a clinical photopatch‑test study of 27 self‑reported sunscreen‑allergic patients, only 1 of 11 tested individuals showed a reaction to BP‑2, whereas separate reactions to BP‑3 and PABA were documented in the same cohort [1]. A broader 2013 retrospective analysis by the North American Contact Dermatitis Group confirms that sensitivity to BP‑2 is ‘exceedingly rare,’ with only 4 reported cases, in contrast to BP‑3 being the most common photoallergen among UV filters overall [2]. This low sensitization prevalence is relevant for cosmetic formulators seeking differentiated safety profiles.

Contact dermatitis Photoallergy Clinical dermatology

Photostability vs. Avobenzone

Avobenzone (butyl methoxydibenzoylmethane), a widely used non‑benzophenone UVA filter, loses up to 36% of its UV‑absorption capacity after only 1 hour of sunlight exposure unless photostabilized with agents such as octocrylene [1]. While a direct photodegradation quantum yield for BP‑2 has not been published in the open literature, multiple vendor datasheets and technical reviews emphasize BP‑2’s stable thermophotochemical properties as a key differentiator [2]. The absence of a photodegradation liability comparable to avobenzone’s well‑characterized instability makes BP‑2 an attractive alternative in formulations where co‑stabilizers are undesirable or where long‑duration UV protection is required.

Photostability UV filter degradation Formulation stability

Thermal Robustness vs. Tinuvin 326

BP‑2 exhibits a melting point of 198–200 °C, substantially higher than the 138–141 °C melting range of Tinuvin 326, a leading benzotriazole‑class UV absorber . This elevated melting point correlates with lower volatility and greater retention during high‑temperature thermoplastics processing such as polycarbonate and PET extrusion. Technical datasheets further note BP‑2’s low volatility and compatibility with polyester, alkyd, and phenolic resin systems, positioning it as a preferred choice when processing temperatures exceed 150 °C.

Polymer processing Thermal resistance Engineering plastics

Broad-Spectrum Absorption vs. BP-4

JADEWIN BP‑2 technical documentation specifies a wide absorption band of 260–400 nm that extends far into the UV‑A range, encompassing both UV‑B and long‑wave UV‑A . In contrast, BP‑4 (sulisobenzone) absorbs effectively only in the 285–325 nm region, providing UV‑B and short‑wave UV‑A coverage but no protection beyond ~325 nm . The 75–115 nm broader absorption range of BP‑2 translates into more comprehensive single‑additive UV protection for coatings, adhesives, and cosmetic formulations.

UV absorption bandwidth Broad‑spectrum protection Coating formulation

Benzophenone-2 Application Scenarios


High-Temperature Polymer Processing

With a melting point of 198–200 °C and documented thermal‑photochemical stability superior to BP‑1 (mp ~125 °C) and BP‑3 (mp ~62 °C), BP‑2 is the benzophenone of choice for engineering thermoplastics processed above 150 °C—including PET, polycarbonate, and thermosetting polyester resins—where lower‑melting analogs would volatilize or degrade [1][2].

Long-UVA Sunscreen and Cosmetic Formulations

BP‑2’s absorption band of 320–400 nm (λmax ~345 nm) extends 50 nm deeper into UVA‑I than BP‑3, enabling single‑filter UVA‑I coverage in sunscreens and anti‑photoaging skincare products [1]. Combined with an exceedingly low photoallergic sensitization rate, BP‑2 supports safety‑differentiated cosmetic formulations [2].

Photostable Coatings Without Co-Stabilizers

Unlike avobenzone, which loses up to 36% absorbance after 1 hour of sunlight, BP‑2 maintains photochemical stability without requiring co‑stabilizers such as octocrylene [1][2]. This property is critical for UV‑curable and outdoor‑durable industrial coatings, where post‑application stabilizer replenishment is not feasible.

Broad-Spectrum UV Textile Finishing

BP‑2’s wide absorption range (260–400 nm) and compatibility with polyester fibers make it suitable for textile finishing processes where comprehensive UV protection and color fastness are required [1]. Recent industry attention to fabric applications underscores its growing role in UV‑protective apparel and technical textiles.

Technical Documentation Hub

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